molecular formula C9H13NO2 B13046043 1-Amino-1-(3-hydroxyphenyl)propan-2-OL

1-Amino-1-(3-hydroxyphenyl)propan-2-OL

Cat. No.: B13046043
M. Wt: 167.20 g/mol
InChI Key: KQFPTWJLTPOFAS-UHFFFAOYSA-N
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Description

1-Amino-1-(3-hydroxyphenyl)propan-2-OL is an organic compound that belongs to the class of amino alcohols. It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-1-(3-hydroxyphenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reduction of 3-nitroacetophenone followed by reductive amination. The reaction conditions typically include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures .

Industrial Production Methods

In industrial settings, the compound can be produced through catalytic hydrogenation of 3-nitroacetophenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-hydroxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-1-(3-hydroxyphenyl)propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-hydroxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-hydroxyphenyl)propane-1-tartarate
  • 1-(4-Amino-2-hydroxyphenyl)-3-butylurea
  • 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propan-1-ol

Uniqueness

1-Amino-1-(3-hydroxyphenyl)propan-2-OL is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural features make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(1-amino-2-hydroxypropyl)phenol

InChI

InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3

InChI Key

KQFPTWJLTPOFAS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)N)O

Origin of Product

United States

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